Dicarbonyldichlorobis(triphenylphosphine)ruthenium
Overview
Description
Dicarbonyldichlorobis(triphenylphosphine)ruthenium is a coordination complex with the molecular formula C38H30Cl2O2P2Ru. It is a homogeneous noble metal catalyst widely used in organic synthesis, particularly in oxidation reactions of alcohols . The compound is known for its stability and effectiveness in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicarbonyldichlorobis(triphenylphosphine)ruthenium can be synthesized by reacting ruthenium trichloride hydrate with triphenylphosphine in the presence of carbon monoxide. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures . The general reaction scheme is as follows:
[ \text{RuCl}_3 \cdot 3\text{H}_2\text{O} + 2\text{PPh}_3 + 2\text{CO} \rightarrow \text{RuCl}_2(\text{CO})_2(\text{PPh}_3)_2 + 3\text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Dicarbonyldichlorobis(triphenylphosphine)ruthenium undergoes various types of reactions, including:
Oxidation: It acts as a catalyst in the oxidation of alcohols to aldehydes or ketones.
Substitution: The compound can participate in ligand exchange reactions where one or more ligands are replaced by other ligands.
Reduction: It can also catalyze the reduction of certain organic compounds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrogen peroxide for oxidation reactions and triphenylphosphine for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, oxidation of alcohols typically yields aldehydes or ketones, while substitution reactions can produce various phosphine-ligated ruthenium complexes .
Scientific Research Applications
Dicarbonyldichlorobis(triphenylphosphine)ruthenium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and substitution reactions.
Biology: The compound is studied for its potential use in biological systems, including as a catalyst for biochemical reactions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in industrial processes for the synthesis of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism by which dicarbonyldichlorobis(triphenylphosphine)ruthenium exerts its catalytic effects involves the coordination of the ruthenium center with various substrates. The compound facilitates the transfer of electrons and protons, thereby accelerating the reaction rate. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Similar Compounds
Dichlorotris(triphenylphosphine)ruthenium(II): This compound is also a ruthenium-based catalyst used in similar types of reactions, such as hydrogenation and oxidation.
Tris(acetylacetonato)ruthenium(III): Another ruthenium complex used in organic synthesis and catalysis.
Uniqueness
Dicarbonyldichlorobis(triphenylphosphine)ruthenium is unique due to its high stability and effectiveness in catalyzing a wide range of reactions. Its ability to facilitate both oxidation and substitution reactions makes it a versatile catalyst in organic synthesis .
Properties
IUPAC Name |
carbon monoxide;ruthenium(2+);triphenylphosphane;dichloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2CO.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;;;/h2*1-15H;;;2*1H;/q;;;;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXURRFCLQDNZOY-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Ru+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30Cl2O2P2Ru | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14564-35-3 | |
Record name | Dicarbonyldichlorobis(triphenylphosphine)ruthenium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14564-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ruthenium, dicarbonyldichlorobis(triphenylphosphine)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014564353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dicarbonyldichlorobis(triphenylphosphine)ruthenium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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